2-Fluoro-4-[3-(hydroxymethyl)phenyl]benzonitrile
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Overview
Description
2-Fluoro-4-[3-(hydroxymethyl)phenyl]benzonitrile is an organic compound with the molecular formula C14H10FNO It is characterized by the presence of a fluoro group, a hydroxymethyl group, and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-[3-(hydroxymethyl)phenyl]benzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzonitrile and 3-(hydroxymethyl)phenylboronic acid.
Coupling Reaction: A palladium-catalyzed Suzuki-Miyaura coupling reaction is employed to couple the 2-fluorobenzonitrile with the 3-(hydroxymethyl)phenylboronic acid. This reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) under an inert atmosphere.
Purification: The crude product is purified using column chromatography to obtain the desired this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-[3-(hydroxymethyl)phenyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitrile group can be reduced to form an amine derivative.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base.
Major Products
Oxidation: 2-Fluoro-4-[3-(carboxyphenyl)]benzonitrile
Reduction: 2-Fluoro-4-[3-(aminomethyl)phenyl]benzonitrile
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-Fluoro-4-[3-(hydroxymethyl)phenyl]benzonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be employed in the study of biological pathways and interactions due to its structural features.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-[3-(hydroxymethyl)phenyl]benzonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluoro group can enhance binding affinity and metabolic stability, while the hydroxymethyl group can participate in hydrogen bonding interactions.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4-(hydroxymethyl)benzonitrile
- 2-Fluoro-4-(hydroxymethyl)benzaldehyde
- 2-Fluoro-4-(hydroxymethyl)benzoic acid
Uniqueness
2-Fluoro-4-[3-(hydroxymethyl)phenyl]benzonitrile is unique due to the specific positioning of the fluoro and hydroxymethyl groups, which can influence its reactivity and interactions. This compound’s structural features make it a valuable intermediate in synthetic chemistry and a potential candidate for various applications in research and industry.
Properties
IUPAC Name |
2-fluoro-4-[3-(hydroxymethyl)phenyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO/c15-14-7-12(4-5-13(14)8-16)11-3-1-2-10(6-11)9-17/h1-7,17H,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBCYVLVMHBZDBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=C(C=C2)C#N)F)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1477478-65-1 |
Source
|
Record name | 2-fluoro-4-[3-(hydroxymethyl)phenyl]benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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